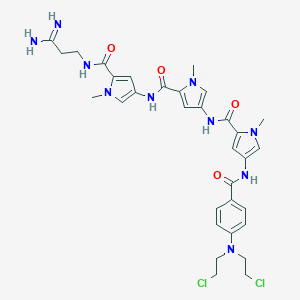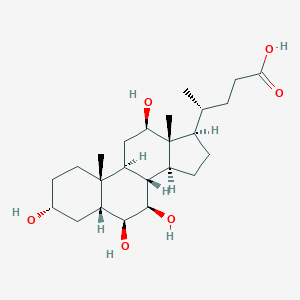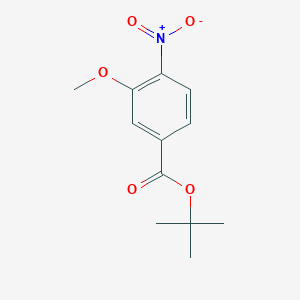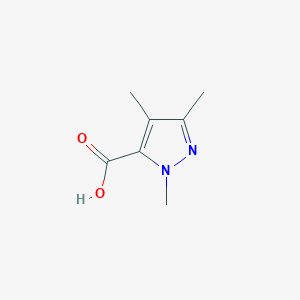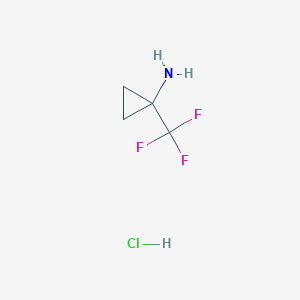
1-(Trifluoromethyl)cyclopropanamine hydrochloride
Übersicht
Beschreibung
1-(Trifluoromethyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula CHClFN. It has an average mass of 161.553 Da and a monoisotopic mass of 161.021912 Da . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 1-(Trifluoromethyl)cyclopropanamine hydrochloride consists of a cyclopropane ring with a trifluoromethyl group and an amine group attached . The presence of the trifluoromethyl group can significantly influence the compound’s physical and chemical properties due to the high electronegativity of fluorine.Physical And Chemical Properties Analysis
1-(Trifluoromethyl)cyclopropanamine hydrochloride is a solid substance. It is stored in an inert atmosphere at temperatures between 2-8°C . More specific physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques :
- A method for synthesizing trans-2-(Trifluoromethyl)cyclopropanamine, a compound closely related to 1-(Trifluoromethyl)cyclopropanamine hydrochloride, was developed using sulfur tetrafluoride to transform the carboxy group into the trifluoromethyl group (Bezdudny et al., 2011).
- An enantioselective cobalt-catalyzed process has been reported for producing trifluoromethyl-substituted cyclopropanes (Morandi et al., 2011).
- A Corey-Chaykovsky reaction approach for synthesizing cis-configured trifluoromethyl cyclopropanes offers excellent yields and good diastereoselectivities (Hock et al., 2017).
Pharmaceutical Applications :
- Cyclopropanamine compounds, including those with a trifluoromethyl group, have potential applications in the treatment of CNS disorders, like schizophrenia and Alzheimer's disease, by inhibiting Lysine-specific demethylase-1 (LSD1) (Blass, 2016).
Building Blocks for Drug Discovery :
- Trifluoromethyl-substituted cyclopropanes are important as building blocks in pharmaceutical and agrochemical industries. Efficient strategies using myoglobin-catalyzed olefin cyclopropanation reactions have been developed for their asymmetric synthesis (Tinoco et al., 2017).
Other Chemical Synthesis Applications :
- The synthesis of distally fluorinated ketones has been achieved using tertiary cyclopropanols, derived from carboxylic esters, with sodium triflinate acting as a fluoroalkylating agent (Konik et al., 2017).
- A diastereoselective synthesis method for cyclopropanes bearing trifluoromethyl-substituted all-carbon quaternary centers has been described, offering a new approach for the synthesis of these compounds (Chen et al., 2019).
Safety and Hazards
The safety information for 1-(Trifluoromethyl)cyclopropanamine hydrochloride indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335, which suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
1-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N.ClH/c5-4(6,7)3(8)1-2-3;/h1-2,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOJMCCWZHTXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920878 | |
| Record name | 1-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)cyclopropanamine hydrochloride | |
CAS RN |
112738-67-7 | |
| Record name | 1-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trifluoromethyl)cyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


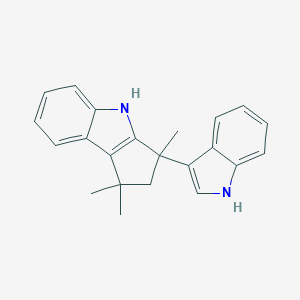
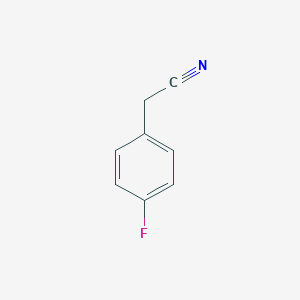

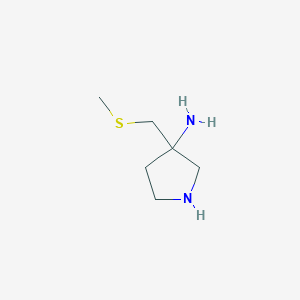
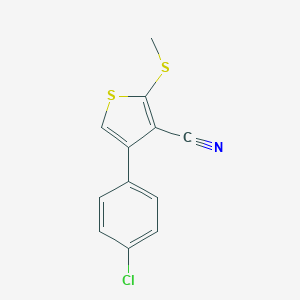
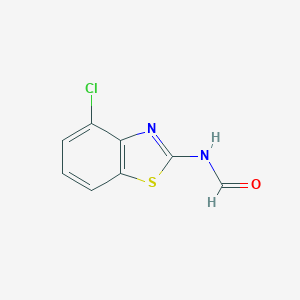

![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B56367.png)
